molecular formula C7H11Cl2N3 B144274 4-Aminobenzamidine dihydrochloride CAS No. 2498-50-2

4-Aminobenzamidine dihydrochloride

Cat. No. B144274
CAS RN: 2498-50-2
M. Wt: 208.09 g/mol
InChI Key: GHEHNICLPWTXJC-UHFFFAOYSA-N
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Description

4-Aminobenzamidine dihydrochloride is a compound that is structurally related to benzamidine derivatives. It is not directly mentioned in the provided papers, but its chemical relatives are frequently studied for their potential in synthesizing various biologically active compounds. For instance, 4-aminoquinazolines, which can be synthesized from N-arylbenzamidines, are of interest due to their biological and pharmacological activities .

Synthesis Analysis

The synthesis of compounds related to this compound involves various methodologies. One approach is the one-step conversion of 2-amino-N'-arylbenzamidines into iminoquinazolines using Appel salt, which yields the desired products in moderate to good yields . Another method includes the aminobenzannulation reaction to synthesize 1-amino-acridines, which is a key step in the formation of enamine intermediates . Additionally, the synthesis of 4-aminoquinazolines via rhodium(III)-catalyzed annulation of N-arylbenzamidines with 1,4,2-dioxazol-5-ones demonstrates high regioselectivity and broad substrate scope .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be complex. The single-crystal X-ray structure of 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile provides insights into the molecular arrangement of such compounds . Moreover, the crystal structures of various adducts of 4-aminobenzoic acid with halo and nitro substituted aromatic compounds have been determined, showcasing the utility of 4-aminobenzoic acid in promoting hydrogen bonding in crystallization processes .

Chemical Reactions Analysis

The chemical reactivity of benzamidine derivatives includes their behavior in nucleophilic substitution reactions and their reduction to unsubstituted imidazoles . The behavior of iminoquinazolines towards acid and base hydrolysis has also been investigated, providing a mechanistic rationale for their formation . Furthermore, the interaction of acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with other reagents to form polymeric coordination complexes has been studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to this compound can be characterized by various techniques. For example, the molar refraction and polarizability of a related antiemetic drug were studied in aqueous solutions, showing stronger polarizability effects with an increase in drug concentration . The anticonvulsant activity of some 4-aminobenzamides has been evaluated, revealing that certain derivatives exhibit significant protective effects against seizures .

Scientific Research Applications

1. Ophthalmic Pharmaceutical Applications

4-Aminobenzamidine dihydrochloride (4-AD) has been identified as a degradation product of diminazene aceturate with potential anti-glaucoma properties. Research aimed at developing new therapeutic alternatives for glaucoma includes studying 4-AD in polymeric inserts for prolonged release. An analytical method using High-Performance Liquid Chromatography (HPLC) has been developed and validated for the quantification of 4-AD in pharmaceutical forms for ocular application (Cesar et al., 2020).

2. Synthesis of Polymeric Coordination Complexes

This compound interacts with other compounds to form mixtures of pyrimidine and piperidone derivatives and polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. The structure of these resultant compounds has been analyzed using various spectroscopy methods, and their crystal structures determined through X-ray analysis (Klimova et al., 2013).

3. Analytical Method Development for Ligand Content Determination

A quantitative hydrochloric acid hydrolysis-HPLC method has been developed to analyze the ligand content of Benzamidine Sepharose 4 Fast Flow media, which includes the release and quantification of ligands like p-aminobenzamidine from the base matrix (Gustavsson et al., 2005).

4. Electropolymerization in Electrochemical Transducers

This compound derivatives have been used in the synthesis of polymer films for use as electrochemical transducers, with applications in the initial development of immunosensors for diseases like dengue. This involves electropolymerization over graphite electrodes and characterization through various analytical techniques (Santos et al., 2019).

5. Use in Purification Processes

The compound has been employed in the purification of serine proteases and in the removal of these from heterogeneous samples. It also shows a potent ability to bind Ca2+-binding proteins, aiding in the purification of non-protease proteins with variable specificity (Erban, 2011).

6. Synthesis of Novel Aromatic Polyimides

This compound derivatives have been synthesized and polymerized with various dianhydrides to create new aromatic polyimides, demonstrating solubility in organic solvents and thermal stability, indicating potential in materials science applications (Butt et al., 2005).

Safety and Hazards

4-Aminobenzamidine dihydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

4-Aminobenzamidine dihydrochloride is currently used for research purposes only . It has been shown to inhibit the growth of a human prostate tumor in SCID mice , suggesting potential applications in cancer research.

Relevant Papers One relevant paper discusses the design and testing of a series of small-molecule inhibitors and peptide-based inhibitors that target the same enzyme, trypsin . The paper explores the concept of photoswitchable drugs, which can be activated photochemically when and where needed .

Biochemical Analysis

Biochemical Properties

4-Aminobenzamidine dihydrochloride is a strong trypsin inhibitor . It also acts as a relatively weak urokinase type plasminogen activator (uPA) inhibitor . It can inhibit the growth of a human prostate tumor in SCID mice . It is used as a ligand in affinity chromatography for the purification and immobilization of enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . As a trypsin inhibitor, it binds to trypsin, preventing it from catalyzing the hydrolysis of peptide bonds. As a uPA inhibitor, it binds to uPA, reducing its ability to convert plasminogen to plasmin, a key step in the dissolution of blood clots.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not fully documented in the available literature. It has been reported that this compound can inhibit the growth of a human prostate tumor in SCID mice .

properties

IUPAC Name

4-aminobenzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.2ClH/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4H,8H2,(H3,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEHNICLPWTXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179695
Record name 4-Aminobenzamidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2498-50-2
Record name 4-Amidinoaniline dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobenzamidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobenzamidine dihydrochloride
Source European Chemicals Agency (ECHA)
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Record name 4-AMIDINOANILINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the applications of 4-Aminobenzamidine dihydrochloride in analytical chemistry?

A1: this compound serves as a valuable tool in analytical chemistry, particularly in developing and validating analytical methods for quantifying active pharmaceutical ingredients. For instance, it's used in High Performance Liquid Chromatography with UV-Vis detector (HPLC-DAD) methods to determine the concentration of vasodilator actives in ophthalmic formulations []. The compound's well-characterized properties and availability make it a suitable reference standard in such applications.

Q2: Can you explain the role of this compound in studying enzyme activity and inhibition?

A2: Research indicates that this compound is a degradation product of Diminazene aceturate []. Interestingly, Diminazene aceturate exhibits anti-glaucoma potential. This connection highlights this compound's relevance in studying enzyme activity, particularly in the context of glaucoma. Further exploration of its potential interactions with enzymes relevant to glaucoma could yield valuable insights for developing novel therapeutics.

Q3: How is this compound used in the synthesis of other compounds?

A3: this compound plays a crucial role as a building block in synthesizing complex organic molecules. Specifically, it serves as a starting material in producing Rivaroxaban (trade name Xarelto) []. Understanding its reactivity and role in this synthesis pathway is essential for optimizing the production process and ensuring the quality of Rivaroxaban, a medication used to prevent blood clots.

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